molecular formula C11H10N2OS B3249637 3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1955515-72-6

3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B3249637
CAS No.: 1955515-72-6
M. Wt: 218.28
InChI Key: DTSJJPWAFBMZRB-UHFFFAOYSA-N
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Description

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a complex organic compound with a molecular structure that includes multiple functional groups such as methyl, sulfanyl, oxo, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps would be included to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its unique structure can help in understanding the interactions between small molecules and biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets could lead to the discovery of therapeutic agents for various diseases.

Industry: In industry, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group, for instance, can act as a nucleophile, while the sulfanyl group may participate in redox reactions. The exact pathways and targets would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Methylthiopropanal: Similar in structure but lacks the indole and cyano groups.

  • 3-Methyl-2-oxoindoline: Similar but without the sulfanyl group.

  • 3-Methyl-2-oxo-2,3-dihydro-1H-indole-7-carboxamide: Similar but with a carboxamide group instead of cyano.

Uniqueness: The presence of both the sulfanyl and cyano groups in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile makes it unique compared to its analogs

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-3-methylsulfanyl-2-oxo-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-11(15-2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJJPWAFBMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2NC1=O)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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